molecular formula C16H15NO2 B1517102 3-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)phenol CAS No. 1019438-49-3

3-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)phenol

Cat. No.: B1517102
CAS No.: 1019438-49-3
M. Wt: 253.29 g/mol
InChI Key: BFXJXSCXRCMOGV-UHFFFAOYSA-N
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Description

3-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)phenol is a chemical compound with the molecular formula C16H15NO2. It is a derivative of tetrahydroisoquinoline, a structural motif found in various natural products and therapeutic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)phenol typically involves multicomponent reactions that functionalize the tetrahydroisoquinoline core. One common method is the reaction of 1,2,3,4-tetrahydroisoquinoline with phenol derivatives under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with controlled reaction conditions to ensure consistency and efficiency. The process involves the use of automated systems for the precise addition of reagents and monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 3-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)phenol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound's structure and enhancing its properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions are performed using various nucleophiles and leaving groups.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

3-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)phenol has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of complex organic molecules.

  • Biology: The compound is used in the study of biological systems and pathways.

  • Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting various diseases.

  • Industry: The compound is utilized in the production of materials and chemicals with specific properties.

Mechanism of Action

The mechanism by which 3-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)phenol exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to desired biological outcomes.

Comparison with Similar Compounds

3-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)phenol is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

  • 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid derivatives

  • 4-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)quinolin-2(1H)-one

  • 2-(3,5-Dinitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline

These compounds share structural similarities but differ in their functional groups and biological activities, making this compound unique in its applications and effects.

Properties

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-(3-hydroxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c18-15-7-3-6-13(10-15)16(19)17-9-8-12-4-1-2-5-14(12)11-17/h1-7,10,18H,8-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFXJXSCXRCMOGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=CC(=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019438-49-3
Record name 3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)phenol
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